molecular formula C12H16ClN3O3 B3027150 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride CAS No. 1233955-72-0

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride

Cat. No.: B3027150
CAS No.: 1233955-72-0
M. Wt: 285.73
InChI Key: UADSMRVNLRVESN-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a nitro group, a piperidine ring, and a benzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride typically involves the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with piperidine-4-amine under appropriate conditions to form the benzamido compound.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-Amino-N-(piperidine-4-yl)benzamido hydrochloride.

    Substitution: Various substituted benzamido derivatives.

    Hydrolysis: 3-Nitrobenzoic acid and piperidine-4-amine.

Scientific Research Applications

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide derivatives: These compounds share a similar core structure but may have different substituents on the benzene ring.

    3-Nitrobenzamides: Compounds with a nitro group on the benzene ring and various amide substituents.

Uniqueness

3-Nitro-N-(piperidine-4-yl)benzamido hydrochloride is unique due to the presence of both a nitro group and a piperidine ring, which confer specific chemical and biological properties. Its ability to induce apoptosis in cancer cells through the HIF-1 pathway distinguishes it from other similar compounds .

Properties

IUPAC Name

3-nitro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18;/h1-3,8,10,13H,4-7H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADSMRVNLRVESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-72-0
Record name Benzamide, 3-nitro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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